molecular formula C19H17BrN4O2 B274100 3-bromo-N'-[(1Z)-1-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)ethyl]benzohydrazide

3-bromo-N'-[(1Z)-1-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)ethyl]benzohydrazide

Cat. No. B274100
M. Wt: 413.3 g/mol
InChI Key: YPVDCNGTIPAXOS-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N'-[(1Z)-1-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)ethyl]benzohydrazide is a chemical compound with potential applications in scientific research. This compound is also known as LFM-A13 and has been studied for its potential as an inhibitor of autophagy, a process of cellular self-digestion that plays a critical role in cellular homeostasis and disease.

Mechanism of Action

The mechanism of action of 3-bromo-N'-[(1Z)-1-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)ethyl]benzohydrazide involves inhibition of autophagy by blocking the activity of a protein called Beclin-1. Beclin-1 is a key regulator of autophagy, and its inhibition has been shown to impair autophagy and promote cell death in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in several research studies. In cancer cells, this compound has been shown to inhibit autophagy and promote cell death. In addition, it has been shown to enhance the efficacy of chemotherapy drugs in cancer cells. However, the effects of this compound on normal cells and tissues are not well understood.

Advantages and Limitations for Lab Experiments

The advantages of using 3-bromo-N'-[(1Z)-1-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)ethyl]benzohydrazide in lab experiments include its potential as an autophagy inhibitor and its ability to enhance the efficacy of chemotherapy drugs in cancer cells. However, the limitations of this compound include its potential toxicity to normal cells and tissues and its limited understanding of its effects on normal physiological processes.

Future Directions

There are several future directions for research on 3-bromo-N'-[(1Z)-1-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)ethyl]benzohydrazide. One direction is to further investigate its potential as an autophagy inhibitor and its effects on normal physiological processes. Another direction is to explore its potential as a therapeutic agent in cancer treatment, either alone or in combination with chemotherapy drugs. Additionally, research could focus on developing more selective and less toxic inhibitors of autophagy for use in scientific research and clinical applications.

Synthesis Methods

The synthesis of 3-bromo-N'-[(1Z)-1-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)ethyl]benzohydrazide has been described in several research studies. One common method involves the reaction of 3-bromo-N'-benzoylbenzohydrazide with 3-methyl-5-oxo-1-phenylpyrazole-4-carbaldehyde in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography.

Scientific Research Applications

3-bromo-N'-[(1Z)-1-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)ethyl]benzohydrazide has been studied for its potential as an autophagy inhibitor in several scientific research applications. Autophagy is a process by which cells degrade and recycle their own components, and it plays a critical role in cellular homeostasis and disease. Dysregulation of autophagy has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and infectious diseases.

properties

Molecular Formula

C19H17BrN4O2

Molecular Weight

413.3 g/mol

IUPAC Name

3-bromo-N//'-[(1Z)-1-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)ethyl]benzohydrazide

InChI

InChI=1S/C19H17BrN4O2/c1-12(21-22-18(25)14-7-6-8-15(20)11-14)17-13(2)23-24(19(17)26)16-9-4-3-5-10-16/h3-11,21H,1-2H3,(H,22,25)/b17-12-

InChI Key

YPVDCNGTIPAXOS-ATVHPVEESA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C(/C)\NNC(=O)C2=CC(=CC=C2)Br)C3=CC=CC=C3

SMILES

CC1=NN(C(=O)C1=C(C)NNC(=O)C2=CC(=CC=C2)Br)C3=CC=CC=C3

Canonical SMILES

CC1=NN(C(=O)C1=C(C)NNC(=O)C2=CC(=CC=C2)Br)C3=CC=CC=C3

Origin of Product

United States

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